Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)
Description
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (CAS 92390-26-6) is a ruthenium-based organometallic complex with the formula CpRuCl(COD), where Cp denotes the pentamethylcyclopentadienyl ligand and COD is 1,5-cyclooctadiene . Its structure features an η⁵-coordinated Cp* ligand, a η⁴-COD ligand, and a chloride ligand. This compound is widely utilized as a catalyst in ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions, enabling regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles under mild conditions . Commercial sources (e.g., Sigma-Aldrich, FUJIFILM Wako) highlight its stability when stored at low temperatures and its role in diverse applications, including peptide macrocyclization and polymer synthesis .
Properties
Molecular Formula |
C18H28ClRu |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
chlororuthenium;(1Z,5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; |
InChI Key |
JBVMVFXUVNUNNG-ONEVTFJLSA-M |
Isomeric SMILES |
CC1=CC(C(=C1C)C)(C)C.C1/C=C\CC/C=C\C1.Cl[Ru] |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
Preparation Methods
Stoichiometric Reduction with Hydrogen Gas
In this method, RuCl₃·nH₂O is suspended in ethanol or tetrahydrofuran (THF) and treated with COD and Cp*H under hydrogen gas (1–3 atm). The reduction of Ru(III) to Ru(II) is facilitated by H₂, with simultaneous ligand coordination. After 12–24 hours at 60–80°C, the product is isolated via solvent evaporation and purified by recrystallization from hexane/diethyl ether mixtures.
Typical Reaction Conditions:
Alternative Reducing Agents
Sodium borohydride (NaBH₄) or zinc powder can substitute for H₂, enabling faster reduction at ambient temperature. For example, Zn dust in methanol reduces RuCl₃ within 2 hours, followed by ligand addition. This method achieves comparable yields (70–78%) but requires careful pH control to avoid over-reduction to Ru(0).
Ligand Substitution from Preformed Ruthenium Complexes
Cp*RuCl(COD) can be synthesized via ligand exchange reactions using precursors like [Ru(COD)Cl₂]ₙ or CpRuCl(COD).
Substitution of Chloride Ligands
[Ru(COD)Cl₂]ₙ reacts with pentamethylcyclopentadienyl lithium (CpLi) in THF at −78°C. The Cp ligand displaces one chloride, forming CpRuCl(COD) after 4–6 hours. Excess CpLi must be avoided to prevent bis-Cp* complexes.
Critical Parameters:
Cp*-for-Cp Exchange in CpRuCl(COD)
CpRuCl(COD) undergoes ligand substitution with CpH in the presence of a base (e.g., KOtBu). The reaction proceeds via deprotonation of CpH to generate Cp*⁻, which displaces the Cp ligand. This method is less common due to the limited availability of CpRuCl(COD).
One-Pot Synthesis from Ruthenium Dioxide
A lesser-known approach utilizes ruthenium dioxide (RuO₂) as the starting material. RuO₂ is reduced with CO gas in methanol, generating a Ru(0) intermediate, which is subsequently oxidized to Ru(II) by HCl. COD and Cp*H are then added to form the target complex.
Advantages and Limitations:
- Cost-Effective: RuO₂ is cheaper than RuCl₃
- Challenges: Requires precise control of CO flow and HCl concentration
- Yield: 50–55%
Purification and Characterization
Crude Cp*RuCl(COD) is purified via column chromatography (silica gel, hexane/ethyl acetate) or repeated recrystallization. Analytical validation includes:
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the pseudo-octahedral geometry, with COD and Cp* ligands occupying equatorial positions and chloride in the axial site.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| H₂ Reduction of RuCl₃ | 65–75 | 12–24 h | Moderate | High |
| NaBH₄/Zn Reduction | 70–78 | 2–4 h | Low | Moderate |
| Ligand Substitution | 60–68 | 4–6 h | High | Low |
| RuO₂/CO Route | 50–55 | 8–10 h | Low | Low |
Challenges and Optimization Strategies
- Oxygen Sensitivity: Cp*RuCl(COD) degrades in air; all steps require inert atmospheres (N₂ or Ar).
- Byproduct Formation: Over-reduction to Ru(0) or bis-Cp* complexes can occur. Adding COD before Cp*H minimizes this.
- Solvent Choice: Polar aprotic solvents (THF, DCM) improve ligand solubility, while protic solvents (MeOH) decrease yields.
Chemical Reactions Analysis
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium undergoes various types of chemical reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate.
C-C Coupling: It facilitates the C-C coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Scientific Research Applications
Catalytic Applications
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) serves as a homogeneous catalyst in numerous reactions, particularly those involving carbon-carbon and carbon-heteroatom bond formations. Below are detailed applications:
Carbon-Carbon Bond Formation
- Cyclotrimerization : This compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronates. The resulting arylboronates can undergo palladium(II)-catalyzed carbonylation to yield highly substituted phthalides .
- C-C Coupling Reactions : It facilitates the coupling of norbornenes and norbornadiene with alkynes, leading to [2 + 2] cycloadducts, which are crucial intermediates in synthetic organic chemistry .
Ring Opening and Closing Reactions
- Regio- and Stereo-specific Reactions : The compound acts as a catalyst for regio- and stereo-specific ring opening via N-O bond cleavage, which is essential in synthesizing specific isomers of cyclic compounds .
- Ring Closing Enyne Metathesis : It is also effective in catalyzing ring-closing enyne metathesis, a reaction that forms cyclic compounds from acyclic precursors .
Hydrovinylation and C-H Insertion Reactions
- Hydrovinylation of Ynamides : This catalyst enables the hydrovinylation of ynamides with ethylene, producing vinyl-substituted products that are valuable in further synthetic applications .
- C-H Insertion Reactions : It promotes C–H insertion reactions of carbenes into various substrates, expanding the toolkit for organic transformations .
Case Study 1: Synthesis of Arylboronates
In a study conducted by researchers at a prominent university, Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) was utilized to synthesize arylboronates from terminal alkynes. The reaction conditions were optimized to achieve high yields of the desired products. The study highlighted the efficiency of this catalyst in facilitating reactions that typically require harsher conditions or longer reaction times when using traditional methods.
Case Study 2: Development of Chiral Non-Racemic Alcohols
Another research project explored the use of this ruthenium complex in racemization processes. By combining it with a specific ligand system (2-diphenylphosphinoethylamine-potassium tertiary butoxide), researchers achieved rapid racemization of chiral non-racemic sec-alcohols. This application is particularly relevant in pharmaceutical chemistry where chiral compounds are essential for drug efficacy .
Mechanism of Action
The mechanism of action of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium involves the coordination of the ruthenium center with the ligands, which facilitates various catalytic processes. The compound acts as a homogeneous catalyst, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the activation of substrates and intermediates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Comparison with Similar Compounds
Structural and Compositional Differences
Table 1: Structural Comparison of Ru(II) and Related Complexes
Cp*RuCl(COD) vs. Rhodium Analogues :
The rhodium dimer [RhCl(cod)]₂ (CAS 12092-47-6) shares the COD ligand but differs in metal (Rh vs. Ru) and oxidation state (I vs. II). Rhodium complexes are typically more electron-rich, favoring hydrogenation and hydroformylation over cycloadditions .CpRuCl(COD) vs. Dichloro(COD)ruthenium Polymer :
The dichloro polymer [RuCl₂(COD)]ₙ (CAS 50982-13-3) lacks the Cp ligand, resulting in lower steric protection and higher reactivity in chloride ligand substitution. This makes it suitable for reactions requiring labile ligands, such as alkene isomerization .
Catalytic Activity and Selectivity
Table 2: Catalytic Performance in Azide-Alkyne Cycloadditions
- RuAAC vs. CuAAC :
CpRuCl(COD) achieves 1,5-regioselectivity due to the steric bulk of Cp and electronic effects of Ru(II), whereas Cu(I) catalysts (e.g., CuBr) favor 1,4-products via a distinct mechanistic pathway involving π-coordination .
Commercial Availability and Cost
Table 3: Commercial Comparison
| Compound | Purity | Price (mg) | Supplier |
|---|---|---|---|
| Cp*RuCl(COD) | 98% | $250–$500 (per 250 mg) | Sigma-Aldrich, Wako |
| [RhCl(cod)]₂ | 98% | $1,200–$1,800 (per 100 mg) | Strem, TCI |
| [RuCl₂(COD)]ₙ | 95% | $100–$200 (per 1 g) | Alfa Aesar |
- Rhodium complexes are significantly costlier due to Rh’s scarcity, while Ru analogs are more accessible for large-scale applications .
Biological Activity
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II), commonly referred to as Cp*RuCl(cod), is an organometallic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the synthesis, biological assessments, and mechanisms of action of this ruthenium complex, supported by various studies and data tables.
- Molecular Formula : CHClRu
- Molecular Weight : 379.94 g/mol
- CAS Registry Number : 92390-26-6
- Melting Point : 143-147 °C
- Color : Brown microcrystals
Synthesis and Characterization
The synthesis of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) typically involves the reaction of ruthenium precursors with cyclooctadiene and pentamethylcyclopentadiene ligands. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of ruthenium complexes, including Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II). The biological activity is often assessed using various cancer cell lines.
Table 1: Cytotoxicity of Ruthenium Complexes in Cancer Cell Lines
The compound exhibits significant cytotoxicity against both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines. The IC values indicate a potent ability to inhibit cell proliferation.
The mechanisms underlying the anticancer activity of Cp*RuCl involve several pathways:
- Mitochondrial Interaction : The complex interacts with mitochondrial membranes, disrupting their function and inducing apoptosis in cancer cells.
- Cytoskeletal Disruption : It influences cytoskeletal dynamics, which can lead to altered cell motility and proliferation.
- Endoplasmic Reticulum Stress : Induction of endoplasmic reticulum stress has been observed, leading to cell death through apoptosis.
Case Studies
Several case studies have demonstrated the efficacy of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II):
- Breast Cancer Therapy : A study reported that this compound effectively inhibited the growth of MCF7 and MDA-MB-231 cell lines with low toxicity to non-cancerous cells (MCF12A), suggesting a selective action against cancer cells while sparing healthy tissue .
- Zebrafish Model : In vivo studies using zebrafish embryos showed that the compound did not exhibit noticeable toxicity at concentrations effective for inhibiting tumor growth in vitro, indicating its potential for further development as a therapeutic agent .
- Combination Therapies : Research has also explored the use of Cp*RuCl in combination with other chemotherapeutics to enhance efficacy against resistant cancer types .
Q & A
Q. What are the recommended synthetic routes for Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II), and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves ligand substitution reactions using RuCl₃ as a precursor. For example, pentamethylcyclopentadienyl (Cp*) ligands can be introduced via salt metathesis with Na(Cp*) under inert conditions. Key variables include:
- Temperature : Reactions are often conducted at 60–80°C in tetrahydrofuran (THF) to ensure ligand coordination .
- Ligand Ratios : A 1:1.2 molar ratio of RuCl₃ to Na(Cp*) minimizes unreacted starting material .
- Purification : Column chromatography under nitrogen is recommended to isolate the brown microcrystalline product (98% purity) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this complex?
Methodological Answer:
- ¹H/¹³C NMR : The pentamethylcyclopentadienyl ligand’s symmetric structure produces a singlet at δ 1.8–2.1 ppm in ¹H NMR, while cyclooctadiene protons appear as multiplets (δ 4.5–5.5 ppm) .
- X-ray Crystallography : Essential for confirming octahedral geometry. Crystals are air-sensitive; rapid cooling (-20°C) and sealing under argon are critical to prevent decomposition .
- Elemental Analysis : Used to verify purity (≥95% by combustion analysis) .
Advanced Research Questions
3. How does the electronic structure of the Cp ligand influence catalytic activity in hydrogenation or amide synthesis?* Methodological Answer: The Cp* ligand’s electron-donating methyl groups increase electron density at the Ru center, enhancing oxidative addition steps in catalytic cycles. For example:
- Hydrogenation : The complex facilitates H₂ activation via σ-bond metathesis, with TOFs (turnover frequencies) up to 1,200 h⁻¹ in alkene hydrogenation .
- Amide Synthesis : In dihydrogen extrusion reactions (alcohol + amine → amide), the Cp* ligand stabilizes Ru intermediates, enabling efficient H₂ release (yields >90% under green chemistry conditions) .
Q. How can discrepancies in reported catalytic efficiencies be reconciled?
Methodological Answer: Contradictions often arise from:
- Purity Variations : Catalytic activity drops significantly at <95% purity due to Ru oxide impurities .
- Solvent Effects : Polar solvents (e.g., ethanol) stabilize charged intermediates but may inhibit H₂ release in nonpolar substrates .
- Ligand Dynamics : Cyclooctadiene (COD) ligand lability under high H₂ pressures can alter active species. Use of stabilizing additives (e.g., PPh₃) mitigates this .
Recommended Protocol for Reproducibility:
- Standardize purity assays via ICP-MS (inductively coupled plasma mass spectrometry).
- Pre-treat solvents with molecular sieves to eliminate trace moisture .
Q. What strategies mitigate decomposition during storage and handling?
Methodological Answer:
- Storage : Store at -20°C under argon; exposure to moisture or oxygen leads to RuCl₃ formation .
- Handling : Use Schlenk lines for transfers. Decomposition is indicated by color change (brown → green) .
- Stability Testing : Thermogravimetric analysis (TGA) shows stability up to 150°C, but catalytic activity declines after 3 months even with optimal storage .
Q. How do ligand substitution reactions compare between Ru(II) and Rh(I) analogs?
Methodological Answer:
- Kinetics : Ru(II) complexes exhibit slower ligand exchange due to stronger Ru–COD bonding (bond dissociation energy ≈ 180 kJ/mol vs. 150 kJ/mol for Rh(I)) .
- Catalytic Selectivity : Rh(I) analogs favor C–H activation, while Ru(II) excels in hydrogenation (see Table 2).
Data Contradiction Analysis Example
Issue : Conflicting reports on H₂ activation efficiency (TOF 800–1,200 h⁻¹).
Resolution : Differences arise from H₂ pressure (1–5 bar) and substrate steric effects. Higher pressures (≥3 bar) saturate active sites, reducing TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
